
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, two phenyl groups, and a hydroxyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride typically involves the reaction of a phenyl Grignard reagent with a suitable precursor. One common method involves the reaction of 1,1-diphenyl-2-methyl-3-(morpholino)propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol, acetone, or methyl ethyl ketone, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified by recrystallization from suitable solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can be compared with other similar compounds, such as:
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with additional methyl groups on the morpholine ring.
1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a propanol backbone.
Eigenschaften
CAS-Nummer |
35706-58-2 |
|---|---|
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-methyl-3-morpholin-4-yl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-17(16-21-12-14-23-15-13-21)20(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,22H,12-16H2,1H3;1H |
InChI-Schlüssel |
IDZIQPNGPPKBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


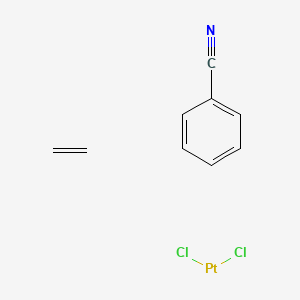
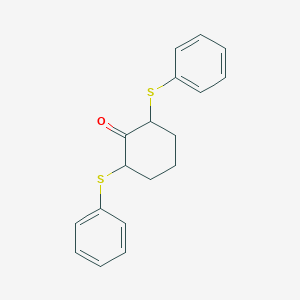

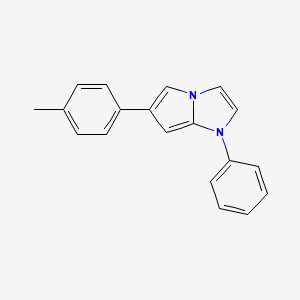
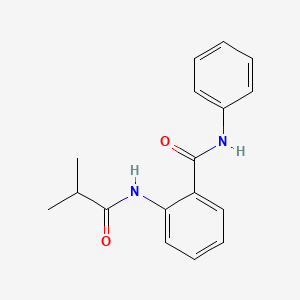
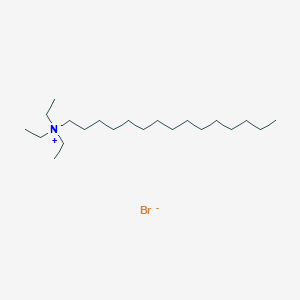
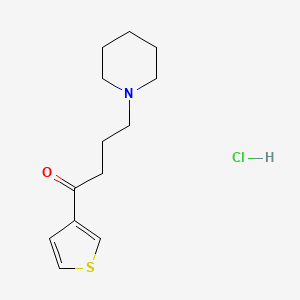

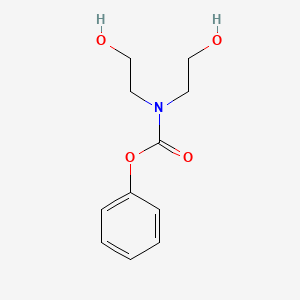
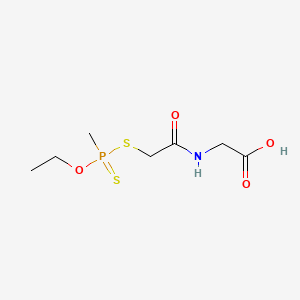
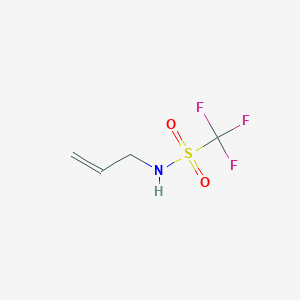
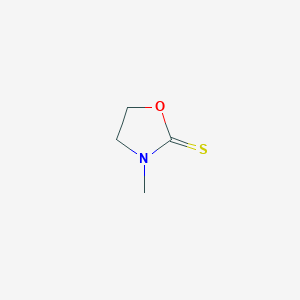
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)
